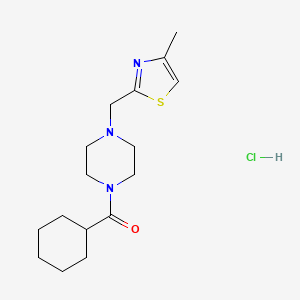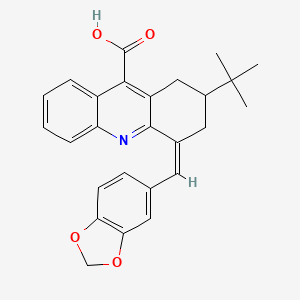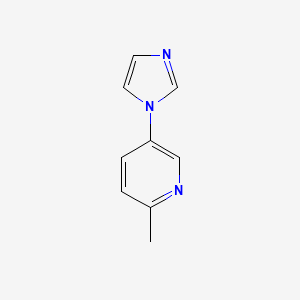
5-(1H-imidazol-1-yl)-2-methylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1H-imidazol-1-yl)-2-methylpyridine is an organic compound with the chemical formula C9H10N3. It is also known as IMMP and is a heterocyclic compound containing both imidazole and pyridine rings. This compound has been studied extensively due to its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology.
Mécanisme D'action
The mechanism of action of 5-(1H-imidazol-1-yl)-2-methylpyridine is not fully understood. However, it has been suggested that its antitumor activity may be due to its ability to inhibit the activity of enzymes involved in DNA synthesis and repair. Additionally, it has been suggested that its antibacterial and antifungal activity may be due to its ability to disrupt the cell membrane of microorganisms.
Biochemical and Physiological Effects:
Studies have shown that 5-(1H-imidazol-1-yl)-2-methylpyridine can induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been shown to inhibit the growth and proliferation of cancer cells. In terms of antibacterial and antifungal activity, it has been shown to disrupt the cell membrane of microorganisms, leading to their death.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-(1H-imidazol-1-yl)-2-methylpyridine in lab experiments is its potential for use as an anticancer drug. Additionally, its antibacterial and antifungal activity make it a potential candidate for use in the development of new antibiotics. However, one limitation of using this compound in lab experiments is its potential for toxicity, as it has been shown to have cytotoxic effects on normal cells at high concentrations.
Orientations Futures
There are several future directions for research on 5-(1H-imidazol-1-yl)-2-methylpyridine. One direction is the development of more efficient and cost-effective synthesis methods. Additionally, further research is needed to fully understand the mechanism of action of this compound. Furthermore, studies are needed to investigate its potential for use in combination with other drugs in cancer treatment. Finally, research is needed to investigate the potential for using this compound as a lead compound in the development of new antibiotics.
Méthodes De Synthèse
There are several methods for synthesizing 5-(1H-imidazol-1-yl)-2-methylpyridine, including the reaction of 2-methylpyridine with imidazole in the presence of a catalyst, such as zinc chloride or copper sulfate. Another method involves the reaction of 2-methylpyridine with imidazole in the presence of a base, such as sodium hydroxide, followed by purification through column chromatography.
Applications De Recherche Scientifique
The compound 5-(1H-imidazol-1-yl)-2-methylpyridine has been studied extensively for its potential applications in medicinal chemistry. It has been shown to have antitumor activity against various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, it has been shown to have antibacterial and antifungal activity against various microorganisms, including Staphylococcus aureus and Candida albicans.
Propriétés
IUPAC Name |
5-imidazol-1-yl-2-methylpyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c1-8-2-3-9(6-11-8)12-5-4-10-7-12/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVRGRAUQQFMCMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)N2C=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1H-imidazol-1-yl)-2-methylpyridine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[1-(3-Methylimidazo[4,5-b]pyridin-2-yl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2526218.png)

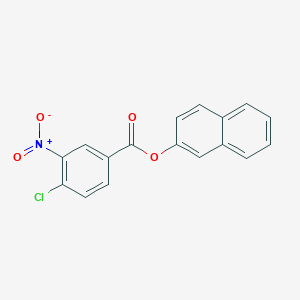
![N-(5-isopropyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2526223.png)
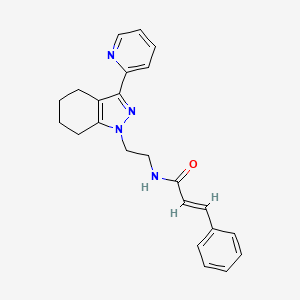
![6-hydroxy-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)pyrimidine-4-carboxamide](/img/structure/B2526226.png)
![2-Phenyl-4-[bis(methylthio)methylene]-2-oxazoline-5-one](/img/structure/B2526229.png)
![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-cyanophenyl)acetamide](/img/structure/B2526230.png)
![(2Z)-2-(1,3-benzothiazol-2-yl)-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}prop-2-enenitrile](/img/structure/B2526232.png)

![Methyl 7-(3-methoxyphenyl)-5-methyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2526237.png)

